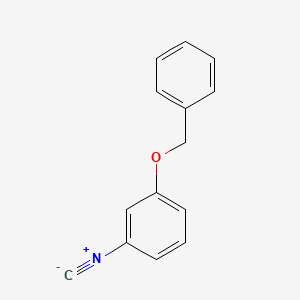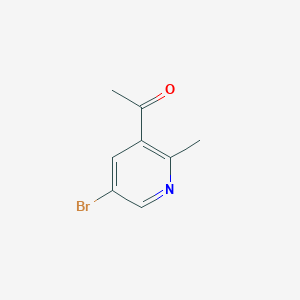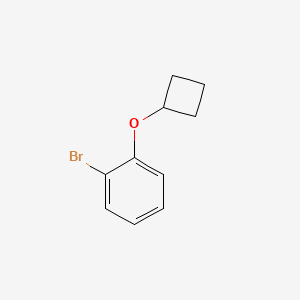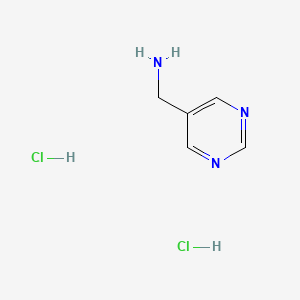
Pyrimidin-5-ylmethanamine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Pyrimidin-5-ylmethanamine dihydrochloride is represented by the formula C5H9Cl2N3 . The parent compound, Pyrimidin-5-ylmethanamine, has a molecular weight of 109.13 g/mol .Physical And Chemical Properties Analysis
Pyrimidin-5-ylmethanamine dihydrochloride has a molecular weight of 182.05 g/mol . The parent compound, Pyrimidin-5-ylmethanamine, has a molecular weight of 109.13 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .Aplicaciones Científicas De Investigación
Drug Discovery: Anticancer and Antiviral Applications
Pyrimidin-5-ylmethanamine dihydrochloride serves as a building block in the synthesis of various pyrimidine derivatives, which have been extensively studied for their potential in treating a range of diseases. Pyrimidine-based compounds are known for their therapeutic applications, including antimicrobial , antimalarial , antiviral , anticancer , anti-inflammatory , and analgesic activities . These compounds are particularly significant in the development of new anticancer and antiviral drugs due to their ability to interact with biological targets related to these diseases.
Polymer Chemistry: Synthesis of Polyimides
In polymer chemistry, Pyrimidin-5-ylmethanamine dihydrochloride can be utilized in the synthesis of polyimides. Polyimides are a class of polymers known for their thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance materials used in various industries, including electronics and aerospace .
Photo Sensors: Development of Light-Sensitive Materials
The derivatives of Pyrimidin-5-ylmethanamine dihydrochloride can be applied in the development of photo sensors. These materials are capable of converting light into electrical signals and are essential in the creation of devices that require light detection and measurement, such as digital cameras and solar cells .
Dye Industries: Synthesis of Colorants
In the dye industry, pyrimidine derivatives play a role in the synthesis of dyes and pigments. The structural diversity of pyrimidine allows for the creation of a wide range of colorants with various properties, which can be used in textiles, inks, and coatings .
Catalytic Activity: Organic Synthesis Catalysts
Pyrimidin-5-ylmethanamine dihydrochloride can be involved in catalytic processes in organic synthesis. Its derivatives can act as catalysts or intermediates in the synthesis of complex organic molecules, facilitating various chemical reactions that are crucial in the production of pharmaceuticals and fine chemicals .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
Lastly, this compound is valuable in organic synthesis, particularly in the construction of heterocyclic compounds. Heterocycles are core components of many natural and synthetic products, including pharmaceuticals, agrochemicals, and materials science. Pyrimidin-5-ylmethanamine dihydrochloride provides a versatile foundation for the synthesis of these essential molecules .
Propiedades
IUPAC Name |
pyrimidin-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKWSOAZVMALEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-5-ylmethanamine dihydrochloride | |
CAS RN |
1956356-28-7 | |
| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



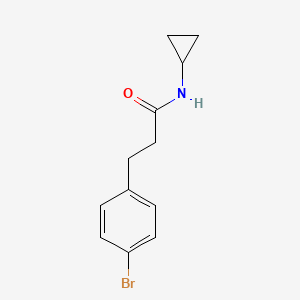


![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
